1,6-Anhydro-beta-D-mannofuranose

概要

説明

1,6-Anhydro-beta-D-mannofuranose is a type of anhydrosugar, which is a derivative of saccharides formed by the elimination of a water molecule from the parent carbohydrate. This compound is part of the broader class of anhydrosugars, which are significant in stereocontrolled organic synthesis and as biologically active targets .

作用機序

Target of Action

1,6-Anhydro-beta-D-mannofuranose (also known as Levoglucosan) is a naturally occurring anhydro sugar . It is postulated that this monosaccharide binds to specific cell receptors .

Mode of Action

It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Biochemical Pathways

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It serves as an essential building block in the biosynthesis of glycoproteins and glycolipids found in both plant and animal tissues . Moreover, it can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate chemical, catalytic and biochemical processes .

Pharmacokinetics

Its molecular weight is 16214 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the synthesis of proteins and other molecules, which subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses . This monosaccharide has been utilized in drug synthesis and holds potential therapeutic applications for cancer, inflammation, and autoimmune diseases .

Action Environment

It is known that the compound is a white crystalline solid with a melting point of 190-193 °c and is soluble in dmso, meoh, and h2o . These properties may influence its stability and efficacy under different environmental conditions.

生化学分析

Biochemical Properties

It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Cellular Effects

1,6-Anhydro-beta-D-mannofuranose has been extensively employed in scientific research across diverse areas. It has proven valuable in investigating the structure and function of glycoproteins, glycolipids, and their involvement in cellular signaling and interactions . Furthermore, its role in carbohydrate biosynthesis and the mechanisms of action of various drugs has been explored .

Molecular Mechanism

It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Temporal Effects in Laboratory Settings

It is known that it serves as an essential building block in the biosynthesis of glycoproteins and glycolipids

準備方法

Synthetic Routes and Reaction Conditions: 1,6-Anhydro-beta-D-mannofuranose can be synthesized through various methods. One common approach involves the selective synthesis of 1,6-anhydro-beta-D-mannopyranose and this compound using microwave-assisted heating . Another method includes the preparation of 1,6:2,3-dianhydro-beta-D-mannopyranose, which involves specific reaction conditions and reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specialized equipment and controlled reaction conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions: 1,6-Anhydro-beta-D-mannofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are useful in organic synthesis and as intermediates in the production of other compounds .

科学的研究の応用

1,6-Anhydro-beta-D-mannofuranose has several scientific research applications. It is used in the synthesis of glycoproteins and glycolipids, which are essential in both plant and animal tissues . Additionally, this compound is valuable in drug synthesis and has potential therapeutic applications for cancer, inflammation, and autoimmune diseases . It is also used in the study of carbohydrate biosynthesis and the mechanisms of action of various drugs .

類似化合物との比較

Similar Compounds: Similar compounds to 1,6-Anhydro-beta-D-mannofuranose include other anhydrosugars such as 1,6-anhydro-beta-D-glucopyranose (levoglucosan) and 1,6-anhydro-beta-D-mannopyranose .

Uniqueness: this compound is unique due to its specific structure and the types of reactions it undergoes. Its ability to form various derivatives and its applications in drug synthesis and carbohydrate biosynthesis make it a valuable compound in scientific research .

生物活性

1,6-Anhydro-beta-D-mannofuranose (AMP) is a significant carbohydrate compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a detailed overview of AMP's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its anhydro sugar structure, which is formed through the dehydration of mannose. The synthesis of AMP can be achieved via various methods, including microwave-assisted heating techniques. Research indicates that this method allows for the selective production of AMP with high yields when using methyl-α-D-mannofuranoside as a precursor .

Biological Activities

Antimicrobial Properties

AMP exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further research in antimicrobial applications. Its mechanism appears to involve disruption of bacterial cell wall synthesis, although the exact pathways remain to be fully elucidated .

Antioxidant Activity

Research has indicated that AMP possesses antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism may involve scavenging free radicals and enhancing the body’s natural antioxidant defenses .

Potential in Drug Delivery Systems

AMP has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability of drugs, particularly in targeted therapy applications .

Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of AMP against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability upon treatment with AMP at varying concentrations. The study concluded that AMP could serve as a potential natural preservative in food products .

Study 2: Antioxidant Mechanism

In another investigation, researchers assessed the antioxidant capacity of AMP using DPPH radical scavenging assays. The findings indicated that AMP exhibited a dose-dependent increase in radical scavenging activity, suggesting its potential use as a dietary supplement for enhancing antioxidant defenses in humans .

Comparative Analysis of Biological Activities

特性

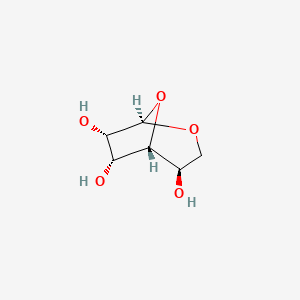

IUPAC Name |

(1R,4R,5R,6R,7S)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNYBVOAJFHCRG-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H]([C@@H]([C@H](O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。